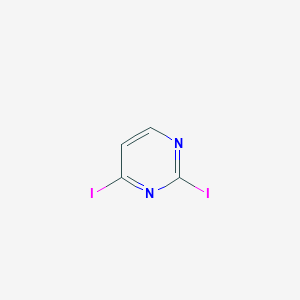

2,4-Diiodopyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-diiodopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2I2N2/c5-3-1-2-7-4(6)8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKYCEXJWCVTMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459252 | |

| Record name | 2,4-diiodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262353-34-4 | |

| Record name | 2,4-Diiodopyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=262353-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-diiodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2,4-Diiodopyrimidine from Uracil: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,4-diiodopyrimidine, a valuable building block in medicinal chemistry and organic synthesis. Recognizing the scarcity of direct conversion methods from uracil, this document details a robust and scientifically sound two-step synthetic pathway. The guide begins with an in-depth analysis of the chlorination of uracil to form the key intermediate, 2,4-dichloropyrimidine. Subsequently, it elaborates on the halogen exchange reaction, specifically the Finkelstein reaction, to yield the target this compound. The document elucidates the underlying reaction mechanisms, provides detailed, step-by-step experimental protocols, and offers insights into the critical parameters that govern the success of the synthesis. This guide is intended to be a practical resource for researchers in drug discovery and development, providing the necessary technical details to synthesize and utilize this important heterocyclic compound.

Introduction: The Significance of this compound in Modern Drug Discovery

Halogenated pyrimidines are a cornerstone in the synthesis of a diverse array of biologically active molecules. Their utility stems from the ability of the halogen atoms to serve as versatile synthetic handles for the introduction of various functional groups through cross-coupling reactions and nucleophilic substitutions. Among these, this compound stands out as a particularly reactive and useful intermediate. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it an excellent leaving group in reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This reactivity allows for the efficient construction of complex molecular architectures, a critical aspect of modern drug design.

While the direct iodination of uracil typically occurs at the 5-position, the synthesis of this compound requires a different strategic approach. This guide outlines a reliable two-step synthesis commencing from the readily available and inexpensive starting material, uracil.

Synthetic Strategy: A Two-Step Approach from Uracil

The conversion of uracil to this compound is most effectively achieved through a two-step process, as illustrated below. This strategy leverages the well-established chlorination of uracil to form 2,4-dichloropyrimidine, which then undergoes a halogen exchange reaction to yield the desired diiodo-product.

Caption: Overall synthetic route from Uracil to this compound.

Step 1: Synthesis of 2,4-Dichloropyrimidine from Uracil

The initial and critical step in this synthetic sequence is the conversion of the dihydroxy pyrimidine tautomer of uracil into the corresponding dichloropyrimidine. This transformation is typically achieved using a potent chlorinating agent, with phosphorus oxychloride (POCl₃) being the most common and effective reagent.[1]

Reaction Mechanism

The chlorination of uracil with POCl₃ proceeds through the formation of a Vilsmeier-Haack-like intermediate. The lone pair of electrons on the nitrogen atom of the pyrimidine ring attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination of HCl and further reaction with chloride ions leads to the substitution of the hydroxyl groups with chlorine atoms. The reaction is often carried out in the presence of a tertiary amine, such as N,N-dimethylaniline or triethylamine, which acts as a base to neutralize the HCl generated during the reaction and can also catalyze the reaction.

Caption: Simplified mechanism for the chlorination of Uracil.

Experimental Protocol

Materials:

-

Uracil

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (optional, as a catalyst and acid scavenger)

-

Toluene (or other high-boiling inert solvent)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane (or other suitable organic solvent for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend uracil in an excess of phosphorus oxychloride. A high-boiling inert solvent like toluene can be used. If desired, a catalytic amount of N,N-dimethylaniline can be added.

-

Reaction: Heat the reaction mixture to reflux (typically around 110-120°C) and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

-

Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 2,4-dichloropyrimidine.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Table 1: Key Parameters for the Synthesis of 2,4-Dichloropyrimidine

| Parameter | Value/Condition | Rationale |

| Uracil to POCl₃ ratio | 1 : 5-10 molar equivalents | A large excess of POCl₃ drives the reaction to completion. |

| Reaction Temperature | 110-120°C (Reflux) | Ensures a sufficient reaction rate for the conversion. |

| Reaction Time | 3-4 hours | Typically sufficient for complete conversion, monitor by TLC. |

| Quenching | Crushed ice | Safely decomposes the highly reactive excess POCl₃. |

| Purification Method | Recrystallization or Column Chromatography | To obtain a high-purity product for the subsequent step. |

Step 2: Synthesis of this compound via Halogen Exchange

The second step involves the conversion of 2,4-dichloropyrimidine to this compound. This is achieved through a halogen exchange reaction, a classic example of which is the Finkelstein reaction.[2][3] This reaction relies on the differential solubility of alkali metal halides in an organic solvent, typically acetone or another polar aprotic solvent.

Reaction Mechanism: The Finkelstein Reaction

The Finkelstein reaction is a nucleophilic substitution (SNAr in this aromatic case) where an iodide ion from a salt like sodium iodide (NaI) displaces the chloride atoms on the pyrimidine ring.[2][3] The reaction is driven to completion by the precipitation of the less soluble sodium chloride (NaCl) in the reaction solvent, according to Le Chatelier's principle.[2]

Caption: The Finkelstein reaction for the synthesis of this compound.

Experimental Protocol

Materials:

-

2,4-Dichloropyrimidine

-

Sodium iodide (NaI) or Potassium iodide (KI)

-

Acetone (anhydrous) or another suitable polar aprotic solvent (e.g., DMF, acetonitrile)

-

Sodium thiosulfate solution (aqueous)

-

Dichloromethane (or other suitable organic solvent for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichloropyrimidine in anhydrous acetone.

-

Addition of Iodide Source: Add a molar excess (typically 2.5-3 equivalents) of sodium iodide to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for an extended period (12-24 hours). The formation of a white precipitate (NaCl) indicates the progress of the reaction. Monitor the reaction by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.

-

Quenching: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane and wash it with a dilute aqueous solution of sodium thiosulfate to remove any residual iodine.

-

Extraction and Drying: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography on silica gel.

Table 2: Key Parameters for the Synthesis of this compound

| Parameter | Value/Condition | Rationale |

| Solvent | Anhydrous Acetone | The differential solubility of NaI and NaCl in acetone drives the reaction forward.[2] |

| Iodide Source | Sodium Iodide (NaI) | Readily available and effective for the halogen exchange. |

| Molar Ratio (Dichloropyrimidine:NaI) | 1 : 2.5-3 | A molar excess of NaI ensures complete conversion of both chlorine atoms. |

| Reaction Temperature | Reflux | Provides the necessary activation energy for the substitution reaction. |

| Reaction Time | 12-24 hours | The halogen exchange on an aromatic ring can be slow and requires prolonged heating. |

Safety and Handling

-

Phosphorus oxychloride (POCl₃): is a highly corrosive and toxic substance. It reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

Iodine and Iodide Salts: While less hazardous than POCl₃, iodine can cause skin and respiratory irritation. Handle in a well-ventilated area.

-

Organic Solvents: Dichloromethane, acetone, and toluene are flammable and/or toxic. Handle with care and in a well-ventilated fume hood.

Conclusion

The two-step synthesis of this compound from uracil presented in this guide offers a reliable and scalable method for obtaining this valuable synthetic intermediate. By first converting uracil to 2,4-dichloropyrimidine and subsequently performing a Finkelstein-type halogen exchange, researchers can access a versatile building block for the development of novel pharmaceuticals and other functional organic molecules. The detailed protocols and mechanistic insights provided herein are intended to empower scientists in their synthetic endeavors and accelerate the pace of discovery in chemical and pharmaceutical research.

References

-

Finkelstein, H. Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Ber. Dtsch. Chem. Ges.1910 , 43, 1528–1532. [Link]

-

BYJU'S. Finkelstein Reaction. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 2,4-Diiodopyrimidine

Introduction

Pyrimidine and its derivatives represent a cornerstone in the field of medicinal chemistry and drug development. As a fundamental heterocyclic scaffold, the pyrimidine ring is a key component of nucleobases—uracil, thymine, and cytosine—and is integral to the structure of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.

Halogenated pyrimidines, in particular, serve as versatile synthetic intermediates. The strategic placement of halogen atoms on the pyrimidine ring provides reactive handles for a variety of cross-coupling reactions, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures. Among these, 2,4-diiodopyrimidine is a valuable building block, offering two reactive sites for sequential and regioselective functionalization. An understanding of its core physical properties is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the key physical and chemical characteristics of this compound, offering insights for researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These parameters are crucial for predicting the compound's behavior in various chemical and physical processes.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₂I₂N₂ | [1] |

| Molecular Weight | 331.88 g/mol | [1] |

| Melting Point | 125-126 °C | ChemicalBook |

| Boiling Point | 365.1 ± 34.0 °C (Predicted) | ChemicalBook |

| Density | 2.765 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | -2.60 ± 0.20 (Predicted) | ChemicalBook |

| CAS Number | 262353-34-4 | [1] |

| InChI | 1S/C4H2I2N2/c5-3-1-2-7-4(6)8-3/h1-2H | [1] |

| InChIKey | OWKYCEXJWCVTMS-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CN=C(N=C1I)I | [1] |

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely available in public databases, its structure allows for the prediction of its characteristic spectral features. The following sections describe the expected spectroscopic signatures based on the analysis of related pyrimidine derivatives.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of this compound is expected to be simple, showing two signals corresponding to the two aromatic protons on the pyrimidine ring. These protons are in different chemical environments and are expected to appear as doublets due to mutual coupling. The chemical shifts would be downfield, characteristic of protons on an electron-deficient aromatic ring.

-

¹³C NMR: The ¹³C NMR spectrum is expected to show four distinct signals for the four carbon atoms of the pyrimidine ring. The two carbons bonded to the highly electronegative iodine atoms (C2 and C4) would be significantly deshielded and appear at a lower field. The other two carbons (C5 and C6) would resonate at a higher field.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by vibrations of the pyrimidine ring and the C-I bonds. Key expected absorptions include:

-

C=N and C=C stretching vibrations: These would appear in the 1600-1400 cm⁻¹ region, characteristic of aromatic heterocyclic systems.

-

C-H stretching vibrations: Aromatic C-H stretches are expected above 3000 cm⁻¹.

-

C-I stretching vibrations: These would be observed in the far-infrared region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a prominent molecular ion peak (M⁺) at m/z 332, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would be characteristic of a molecule containing two iodine atoms. Fragmentation would likely involve the sequential loss of iodine atoms and cleavage of the pyrimidine ring.

Solubility, Handling, and Storage

Solubility: Specific solubility data for this compound is not readily available. However, based on the properties of the related compound 2,4-dichloropyrimidine, it is expected to be partially soluble in water and soluble in organic solvents such as methanol, chloroform, and ethyl acetate.[17] The solubility in various solvents is a critical parameter for reaction setup, workup, and purification.

Safe Handling: As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[18][19][20][21] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.

Storage: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C. [ChemicalBook] This prevents degradation from moisture and atmospheric oxygen.

Structural Analysis: Crystal Structure Insights

A definitive crystal structure of this compound has not been reported in the Cambridge Structural Database. However, insights into its potential solid-state packing can be gleaned from the crystal structures of related compounds like 2,4-dichloropyrimidine and 2,4-diaminopyrimidine.[22][23][24]

The crystal structure of 2,4-dichloropyrimidine reveals a nearly planar molecule, with intermolecular C—H···N interactions linking the molecules into chains.[23] It is plausible that this compound would adopt a similar planar conformation. The larger size and polarizability of the iodine atoms compared to chlorine could lead to additional intermolecular interactions, such as halogen bonding (I···N), which might influence the crystal packing and physical properties like melting point and density.

Experimental Protocols

The following sections detail standardized experimental procedures for the determination of key physical properties of this compound.

Protocol for Melting Point Determination

The melting point of a solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound.[25][26][27][28]

Apparatus and Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

This compound sample

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Carefully pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point (around 120 °C).

-

Reduce the heating rate to 1-2 °C per minute as the temperature nears the melting point.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last solid crystal melts (the completion of melting).

-

The recorded range is the melting point of the sample.

Caption: Workflow for determining the melting point of this compound.

Protocol for Acquiring a ¹H NMR Spectrum

NMR spectroscopy is a powerful tool for structure elucidation.[29][30][31][32]

Apparatus and Materials:

-

NMR spectrometer

-

NMR tube and cap

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Pasteur pipette with a cotton plug

-

This compound sample (5-10 mg)

Procedure:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Ensure the sample is fully dissolved. If not, sonicate or gently warm the vial.

-

Filter the solution through a Pasteur pipette with a small cotton plug directly into a clean NMR tube to remove any particulate matter.

-

Cap the NMR tube and wipe the outside clean.

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

-

Place the sample into the NMR magnet.

-

Lock, tune, and shim the spectrometer according to the instrument's standard operating procedures.

-

Acquire the ¹H NMR spectrum.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum (e.g., to residual solvent peak or TMS).

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Conclusion

This compound is a valuable synthetic intermediate with a unique set of physical properties that dictate its handling, reactivity, and application in the synthesis of complex molecules. This guide has provided a detailed overview of its core physical and chemical characteristics, from its fundamental properties to its expected spectroscopic signatures. The provided experimental protocols offer a standardized approach for the characterization of this and similar compounds. A thorough understanding of these properties is essential for any researcher aiming to leverage the synthetic potential of this compound in the pursuit of novel therapeutic agents and other advanced materials.

References

-

University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Science in Motion. Retrieved from [Link]

-

Al-Saadi, A. (2021). experiment (1) determination of melting points. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Organic Laboratory Techniques. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Dong, V. M., & Riedel, J. (2017). Video: Melting Point Determination of Solid Organic Compounds. Journal of Visualized Experiments. Retrieved from [Link]

- Burns, D. C., et al. (2018). Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. The Royal Society of Chemistry.

-

Armstrong Foothill College. (n.d.). NMR ACQUISITION OF AN UNKNOWN SOLID. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved from [Link]

-

University of Bristol. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

- Al-Amiery, A. A., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 11(32), 19693-19706.

- Cmoch, P., et al. (2024). Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. Molecules, 29(3), 603.

-

National Center for Biotechnology Information. (n.d.). 2,4-Dichloropyrimidine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Diaminopyrimidine. PubChem. Retrieved from [Link]

- Bhasin, G., et al. (2009). 2,4-Dichloropyrimidine. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1438.

-

National Institute of Standards and Technology. (n.d.). Pyrimidine, 2,4-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

ChemBK. (n.d.). 2,4-dioxy pyrimidine. Retrieved from [Link]

- Srivastava, S. L., & Rohitashava. (1986). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Pramana - Journal of Physics, 27(3), 441-449.

- Singh, R., & Singh, P. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 232-236.

-

Al-Juboori, A. M., et al. (2022). FT-IR data of pyrimidine derivatives compounds. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of compound 2. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4-Dichloropyrimidine - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Dithiouracil. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrimidine-2,4-dione (Uracil). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4-Dichloropyrimidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2,4(1H,3H)-Pyrimidinedione, dihydro-. NIST Chemistry WebBook. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, D2O, predicted) (NP0016950). Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (613C)1H-pyrimidine-2,4-dione. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2,4(1H,3H)-Pyrimidinedione, dihydro-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2009). (PDF) 2,4-Dichloropyrimidine. Retrieved from [Link]

Sources

- 1. This compound | C4H2I2N2 | CID 11221242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-Diaminopyrimidine | C4H6N4 | CID 67431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyrimidine, 2,4-dichloro- [webbook.nist.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. 2,4-Dichloropyrimidine(3934-20-1) 1H NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. 2,4-Dithiouracil | C4H4N2S2 | CID 1712448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. spectrabase.com [spectrabase.com]

- 13. 2,4(1H,3H)-Pyrimidinedione, dihydro- [webbook.nist.gov]

- 14. NP-MRD: 13C NMR Spectrum (1D, 25 MHz, D2O, predicted) (NP0016950) [np-mrd.org]

- 15. researchgate.net [researchgate.net]

- 16. 2,4(1H,3H)-Pyrimidinedione, dihydro- [webbook.nist.gov]

- 17. 2,4-Dichloropyrimidine | 3934-20-1 [chemicalbook.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. fishersci.com [fishersci.com]

- 20. chemicalbook.com [chemicalbook.com]

- 21. fishersci.com [fishersci.com]

- 22. eprints.ibb.waw.pl [eprints.ibb.waw.pl]

- 23. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. pennwest.edu [pennwest.edu]

- 26. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 27. byjus.com [byjus.com]

- 28. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 29. How To [chem.rochester.edu]

- 30. books.rsc.org [books.rsc.org]

- 31. studylib.net [studylib.net]

- 32. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

The Synthetic Keystone: A Technical Guide to 2,4-Diiodopyrimidine for Advanced Chemical Research

For the discerning researcher in medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is paramount to innovation. Among these, the pyrimidine core stands as a privileged structure, central to a myriad of biologically active compounds. This guide provides an in-depth technical overview of 2,4-diiodopyrimidine, a highly reactive and versatile building block, designed to empower scientists in drug discovery and development with the knowledge to leverage its unique chemical properties.

Core Identifiers and Physicochemical Properties of this compound

This compound is a halogenated heterocyclic compound valued for its two reactive carbon-iodine bonds, which serve as strategic handles for sequential and selective chemical modifications. Its fundamental properties are summarized below.

| Identifier | Value | Source |

| CAS Number | 262353-34-4 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₄H₂I₂N₂ | [1] |

| Molecular Weight | 331.88 g/mol | [1] |

| Melting Point | 125-126 °C | |

| Appearance | Off-white to yellow solid |

Synthesis of this compound: A Two-Step Approach

The preparation of this compound is typically achieved through a robust, two-step synthesis starting from the readily available and inexpensive precursor, uracil (also known as pyrimidine-2,4(1H,3H)-dione). This process involves an initial chlorination followed by a halogen exchange reaction.

Caption: Synthetic pathway from Uracil to this compound.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 2,4-Dichloropyrimidine from Uracil

This initial step transforms the hydroxyl groups of the uracil tautomer into more reactive chloro groups. Phosphorus oxychloride (POCl₃) is a powerful chlorinating and dehydrating agent, making it ideal for this conversion.

Materials:

-

Uracil

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (optional, as a catalyst)

-

Ice water

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser.

-

To the flask, add uracil (1 equivalent).

-

Carefully add an excess of phosphorus oxychloride (POCl₃, approx. 5-10 equivalents). A catalytic amount of N,N-dimethylaniline can be added to accelerate the reaction.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

-

Neutralize the aqueous solution with a base (e.g., sodium carbonate solution) to a pH of 8-9.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure using a rotary evaporator to yield crude 2,4-dichloropyrimidine, which can be purified by recrystallization or column chromatography.

Part B: Synthesis of this compound from 2,4-Dichloropyrimidine

This is a Finkelstein-type halogen exchange reaction where the more reactive iodide nucleophile displaces the chloride ions.

Materials:

-

2,4-Dichloropyrimidine

-

Aqueous Hydroiodic Acid (HI, ~57%)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Sodium bicarbonate solution

-

Sodium sulfite solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, suspend 2,4-dichloropyrimidine (1 equivalent) in aqueous hydroiodic acid (excess).

-

Heat the mixture to reflux for several hours until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into an ice-water mixture.

-

Collect the resulting precipitate by filtration and wash with cold water.

-

Dissolve the crude product in ethyl acetate and wash sequentially with aqueous sodium bicarbonate solution and aqueous sodium sulfite solution to remove any remaining acid and iodine.

-

Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound. The product can be further purified by column chromatography.

Chemical Reactivity and Strategic Applications

The utility of this compound lies in the differential reactivity of its two C-I bonds, which allows for selective functionalization. This is particularly evident in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Regioselectivity in Cross-Coupling Reactions

A critical concept for researchers to grasp is the inherent regioselectivity of 2,4-dihalopyrimidines in cross-coupling reactions. The C4 position is generally more electrophilic and thus more reactive towards nucleophilic attack and oxidative addition by a palladium(0) catalyst. This results in the preferential formation of the 4-substituted pyrimidine product.

This predictable selectivity is a powerful tool in molecular design, as it allows for a stepwise and controlled introduction of different substituents at the C4 and C2 positions. While C4-selectivity is the conventional outcome, it is noteworthy that specific ligand and catalyst systems have been developed to invert this selectivity and achieve preferential coupling at the C2 position.

Caption: Stepwise Suzuki-Miyaura coupling on this compound.

Application in Drug Discovery: A Case Study in Kinase Inhibitors

The 2,4-disubstituted pyrimidine scaffold is a common feature in many kinase inhibitors, which are a cornerstone of modern oncology. The ability to readily synthesize a diverse library of these compounds is crucial for structure-activity relationship (SAR) studies. This compound is an ideal starting material for such endeavors. For instance, various anticancer agents targeting kinases feature a pyrimidine core.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol details the first, C4-selective Suzuki coupling on this compound.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid, 1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., Sodium carbonate, 3 equivalents)

-

Solvent system (e.g., Benzene/Ethanol/Water mixture)

-

Schlenk flask or similar reaction vessel for inert atmosphere

Procedure:

-

To a Schlenk flask, add this compound (1 equivalent), phenylboronic acid (1.1 equivalents), and sodium carbonate (3 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system (e.g., a mixture of benzene, ethanol, and water).

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (3 mol%).

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Upon completion, cool the reaction to room temperature and remove the solvents by rotary evaporation.

-

Take up the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product (2-iodo-4-phenylpyrimidine) by column chromatography on silica gel.

This mono-substituted product can then be subjected to a second, different cross-coupling reaction to install a second substituent at the C2 position, thus providing a straightforward route to asymmetrically 2,4-disubstituted pyrimidines.

Safety, Handling, and Storage

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

-

Hazard Identification: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye damage, as well as respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid creating dust. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a powerful and versatile intermediate for the synthesis of complex, functionalized pyrimidine derivatives. A thorough understanding of its synthesis and the regioselectivity of its subsequent reactions, particularly in palladium-catalyzed cross-couplings, is essential for researchers aiming to develop novel therapeutics and advanced materials. The protocols and principles outlined in this guide provide a solid foundation for the effective utilization of this key synthetic building block.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Solubility of 2,4-Diiodopyrimidine in Organic Solvents: A Technical Guide for Researchers

Understanding 2,4-Diiodopyrimidine: Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential before undertaking solubility studies. These properties influence its behavior in different solvent environments.

| Property | Value | Reference |

| Molecular Formula | C₄H₂I₂N₂ | |

| Molecular Weight | 331.88 g/mol | |

| Appearance | Solid (predicted) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported |

The structure of this compound, with its heterocyclic aromatic pyrimidine core and two iodo substituents, suggests a molecule with moderate polarity. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the large, polarizable iodine atoms contribute to van der Waals interactions. The overall solubility will be a balance of these interactions with the solvent molecules. The principle of "like dissolves like" is a useful starting point for predicting solubility.

Predicted Solubility Profile of this compound

Based on the solubility of structurally similar compounds, such as 2,4-dichloropyrimidine, we can infer a likely solubility profile for this compound. 2,4-Dichloropyrimidine is reported to be soluble in methanol, chloroform, and ethyl acetate. Pyrimidine derivatives, in general, have been studied for their solubility in various organic solvents like chloroform, N,N-dimethylformamide (DMF), tetrahydrofuran (THF), 1,4-dioxane, and ethyl acetate.

Therefore, it is anticipated that this compound will exhibit solubility in a range of polar aprotic and polar protic solvents. Nonpolar solvents are less likely to be effective unless there are specific favorable interactions.

Table of Potential Organic Solvents for Solubility Screening:

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Halogenated | Dichloromethane (DCM), Chloroform | High | Similar polarity and potential for halogen bonding. |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane, Diethyl ether | Moderate to High | Ether oxygens can act as hydrogen bond acceptors. |

| Esters | Ethyl acetate (EtOAc) | Moderate to High | A common solvent for reactions involving pyrimidines. |

| Ketones | Acetone, 2-Butanone | Moderate | The carbonyl group can interact with the pyrimidine ring. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | Capable of hydrogen bonding, but the nonpolar iodine atoms may limit high solubility. |

| Polar Aprotic | Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | Strong dipole moments facilitate dissolution of polar molecules. |

| Aromatic Hydrocarbons | Toluene, Xylene | Low to Moderate | May show some solubility due to pi-pi stacking interactions. |

| Aliphatic Hydrocarbons | Hexanes, Heptane | Low | Unlikely to be effective solvents due to their nonpolar nature. |

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining the solubility of a compound is through experimental measurement. The "shake-flask" method is a widely accepted and robust technique for determining equilibrium solubility.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stir plate with controlled temperature. Temperature control is critical as solubility is temperature-dependent.

-

Agitate the samples for a sufficient period to ensure that equilibrium is reached. This can range from 24 to 72 hours. It is advisable to test multiple time points to confirm that the concentration in the supernatant is no longer increasing.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a short period to permit the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

-

Immediately filter the supernatant through a syringe filter into a clean vial.

-

Dilute the filtered, saturated solution with a known volume of the

-

Spectroscopic Profile of 2,4-Diiodopyrimidine: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,4-diiodopyrimidine, a halogenated pyrimidine derivative of significant interest in synthetic chemistry and drug discovery. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural characterization of this molecule.

Introduction to this compound

This compound is a heterocyclic compound with the molecular formula C₄H₂I₂N₂. Its structure consists of a pyrimidine ring substituted with two iodine atoms at the 2 and 4 positions. The presence of these bulky and electron-withdrawing iodine atoms significantly influences the electronic environment and, consequently, the spectroscopic properties of the molecule. Accurate interpretation of its NMR, IR, and MS spectra is crucial for its unambiguous identification and for understanding its reactivity in various chemical transformations.

Due to the limited availability of public experimental spectra for this compound, this guide will focus on high-quality predicted data, providing a reliable reference for researchers. These predictions are based on established computational methods and offer valuable insights for spectral analysis.

Molecular Structure

The structural representation of this compound is fundamental to understanding its spectroscopic characteristics.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, showing two signals corresponding to the two aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 8.5 - 8.7 | Doublet | ~5.0 |

| H-5 | 7.3 - 7.5 | Doublet | ~5.0 |

Disclaimer: These are predicted values and may vary from experimental results.

The downfield chemical shift of H-6 is attributed to the deshielding effect of the adjacent nitrogen atom (N1) and the iodine atom at C4. The H-5 proton appears at a relatively upfield position. The coupling between these two adjacent protons results in a doublet for each signal.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals, corresponding to the four carbon atoms in the pyrimidine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 130 - 135 |

| C-4 | 138 - 142 |

| C-6 | 155 - 160 |

| C-5 | 120 - 125 |

Disclaimer: These are predicted values and may vary from experimental results.

The carbons directly attached to the iodine atoms (C-2 and C-4) are expected to show signals at intermediate chemical shifts due to the heavy atom effect of iodine. The C-6 carbon, being adjacent to a nitrogen atom, is expected to be the most deshielded and appear furthest downfield. The C-5 carbon is anticipated to be the most shielded among the ring carbons.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups and vibrational modes within a molecule. The predicted key IR absorption bands for this compound are summarized below.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H stretching (aromatic) |

| 1600 - 1550 | Strong | C=N stretching |

| 1550 - 1400 | Medium to Strong | C=C stretching (aromatic ring) |

| 1200 - 1000 | Medium | C-H in-plane bending |

| 850 - 750 | Strong | C-H out-of-plane bending |

| 600 - 500 | Medium | C-I stretching |

Disclaimer: These are predicted values and may vary from experimental results.

The spectrum is expected to be dominated by the characteristic aromatic C-H, C=N, and C=C stretching vibrations. The C-I stretching vibrations are expected to appear in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 332 | High | [M]⁺ (Molecular ion) |

| 205 | Medium | [M - I]⁺ |

| 127 | High | [I]⁺ |

| 78 | Medium | [C₄H₂N₂]⁺ |

Disclaimer: These are predicted values and may vary from experimental results.

The mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 332, corresponding to the molecular weight of the compound (C₄H₂I₂N₂). A characteristic fragmentation pattern would involve the loss of one iodine atom to give a fragment at m/z 205. A peak at m/z 127 corresponding to the iodine cation is also expected to be a major feature.

Experimental Protocols

As this guide is based on predicted data, detailed experimental protocols for acquiring the spectra are provided as a general reference for researchers who wish to perform these analyses.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. This will require a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film from a solution evaporated on a salt plate (e.g., NaCl or KBr).

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to scanning the sample.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 amu).

Conclusion

This technical guide provides a detailed overview of the predicted spectroscopic data for this compound. The information presented herein serves as a valuable resource for the identification and characterization of this important synthetic building block. While based on computational predictions, these data offer a strong foundation for interpreting experimental results and understanding the structural nuances of this compound.

References

As this guide is based on predicted data and general spectroscopic principles, direct citations for experimental spectra of this compound are not available. The information is synthesized from established knowledge in the field of organic spectroscopy and computational chemistry.

Introduction: The Strategic Value of Dihalogenated Pyrimidines

An In-depth Technical Guide to 2,4-Diiodopyrimidine: Structure, Synthesis, and Reactivity

Executive Summary: this compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a member of the dihalopyrimidine family, its utility stems from the differential reactivity of the two iodine atoms, which serve as excellent leaving groups in nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of this compound, covering its fundamental chemical properties, detailed synthetic methodologies, spectroscopic characterization, and the nuanced regioselectivity of its reactions. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into its application as a versatile scaffold for the construction of complex, biologically active molecules.

The pyrimidine nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents, including anticancer and antiviral drugs.[1][2] The introduction of halogen atoms onto the pyrimidine ring profoundly enhances its synthetic versatility, transforming it into a versatile building block for diversification.[3] Among these, 2,4-dihalopyrimidines are particularly valuable intermediates. The electronic asymmetry of the pyrimidine ring, induced by the two nitrogen atoms, renders the C2, C4, and C6 positions electron-deficient and thus susceptible to nucleophilic attack. Consequently, the halogens at the C2 and C4 positions act as reactive handles that can be selectively displaced to introduce a wide array of functional groups.

This compound, the subject of this guide, represents a highly reactive variant in this class. The carbon-iodine bond is weaker and more polarizable than its chloro- or bromo- counterparts, making iodine an exceptional leaving group, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. This heightened reactivity allows for milder reaction conditions and broader substrate scope, positioning this compound as a key intermediate for the efficient construction of molecular libraries in drug development programs.

Chemical Identity and Physicochemical Properties

Chemical Structure and IUPAC Nomenclature

The formal IUPAC name for the compound is This compound .[4] It consists of a pyrimidine ring substituted with iodine atoms at the second and fourth positions.

Caption: Chemical structure of this compound.

Key Physicochemical Data

The essential properties of this compound are summarized below. This data is critical for planning reactions, purification, and storage.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 262353-34-4 | [4] |

| Molecular Formula | C₄H₂I₂N₂ | [4] |

| Molecular Weight | 331.88 g/mol | [4] |

| Melting Point | 125-126 °C | [5] |

| Density (Predicted) | 2.765 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | -2.60 ± 0.20 | [5] |

| SMILES | C1=CN=C(N=C1I)I | [4] |

Synthesis of this compound: A Strategic Two-Step Approach

The most logical and efficient synthesis of this compound begins with the readily available and inexpensive starting material, uracil (2,4-dihydroxypyrimidine). The synthesis is a two-step process: first, the conversion of uracil to the more stable intermediate 2,4-dichloropyrimidine, followed by a halogen exchange (Finkelstein) reaction to yield the final product.

Precursor Synthesis: From Uracil to 2,4-Dichloropyrimidine

Causality of Experimental Choice: Uracil exists in a lactam-lactim tautomeric equilibrium. The lactim form possesses two hydroxyl groups, which can be substituted with chlorine atoms using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It serves as both the chlorinating agent and a dehydrating agent, effectively driving the reaction to completion. The reaction proceeds by converting the hydroxyl groups into better leaving groups, which are then displaced by chloride ions.[4]

Step-by-Step Protocol: Synthesis of 2,4-Dichloropyrimidine from Uracil

This protocol is adapted from established literature procedures.[4]

-

Reaction Setup: In a two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add uracil (1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (approx. 4 mL per gram of uracil) to the flask.

-

Chlorination: Heat the mixture to reflux (approx. 105-110 °C) with vigorous stirring. The reaction is typically complete within 3-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Work-up (Quenching): After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice. This step hydrolyzes the excess POCl₃ and should be performed in a well-ventilated fume hood due to the evolution of HCl gas.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as chloroform or dichloromethane (3 x volumes).

-

Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield crude 2,4-dichloropyrimidine.

-

Purification: The product can be further purified by recrystallization or column chromatography if necessary.

Halogen Exchange: Synthesis of this compound via Finkelstein Reaction

Causality of Experimental Choice: The Finkelstein reaction is a classic Sₙ2 reaction that exchanges one halogen for another.[6] To convert 2,4-dichloropyrimidine to this compound, sodium iodide (NaI) is used in a polar aprotic solvent like acetone or DMF. The reaction's success is governed by Le Chatelier's principle. While NaI is soluble in acetone, the sodium chloride (NaCl) byproduct is not.[7][8] The precipitation of NaCl from the reaction mixture removes it from the equilibrium, driving the reaction forward to completion.[8] For aryl halides, this reaction can be slower than for alkyl halides, and a higher boiling solvent like DMF or acetonitrile may be required to achieve a reasonable reaction rate.

Step-by-Step Protocol: Synthesis of this compound

This is a proposed protocol based on the principles of the Finkelstein reaction.[6][7][9]

-

Reaction Setup: To a round-bottom flask, add 2,4-dichloropyrimidine (1.0 eq) and a suitable polar aprotic solvent such as acetone or acetonitrile.

-

Reagent Addition: Add sodium iodide (NaI) (2.2-2.5 eq) to the solution. A slight excess of NaI is used to ensure complete conversion.

-

Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by TLC or GC-MS. The formation of a white precipitate (NaCl) is indicative of the reaction proceeding.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated NaCl.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then with a dilute sodium thiosulfate solution to remove any residual iodine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield this compound. Further purification can be achieved by recrystallization.

Synthetic Workflow Diagram

Caption: Two-step synthesis of this compound from uracil.

Spectroscopic Characterization

Table 4.1: Experimental Spectroscopic Data for 2,4-Dichloropyrimidine

| Technique | Data | Source |

| ¹H NMR | δ (ppm): 7.8 (d, 1H), 8.8 (d, 1H) | [10] |

| ¹³C NMR | δ (ppm): 118.9, 154.2, 160.1, 162.3 | [11] |

| Mass Spec (EI) | m/z: 148 (M⁺), 113, 86 | [12] |

Table 4.2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features | Rationale |

| ¹H NMR | Two doublets in the aromatic region (δ 7.5-9.0 ppm). | The two ring protons (H5 and H6) are in different chemical environments and will appear as doublets due to coupling with each other. The exact chemical shift will be influenced by the heavy iodine atoms. |

| ¹³C NMR | Four distinct signals. Two signals for C-I bonds will be at low field strength due to the heavy atom effect. | The molecule has four unique carbon atoms. The carbons bonded to iodine (C2 and C4) will show significantly different shifts compared to the dichloro- analog. |

| Mass Spec (EI) | Expected M⁺ at m/z ≈ 332. | The molecular ion peak will correspond to the molecular weight of C₄H₂I₂N₂. Characteristic fragmentation would involve the loss of iodine atoms. |

Chemical Reactivity: A Tale of Two Positions (C2 vs. C4)

The synthetic power of this compound lies in the differential reactivity of the C2 and C4 positions. This regioselectivity is a direct consequence of the electronic properties of the pyrimidine ring.

Electronic Landscape and Reactivity

The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, creating a significant electron deficiency at the C2, C4, and C6 positions. This makes the C-I bonds at C2 and C4 highly susceptible to cleavage by nucleophiles or upon oxidative addition to a transition metal catalyst.

Numerous studies on the analogous 2,4-dichloropyrimidine have established that the C4 position is generally more reactive towards nucleophilic aromatic substitution (SₙAr) than the C2 position .[1][9] This is attributed to the greater ability of the adjacent nitrogen at N3 to stabilize the negative charge of the Meisenheimer complex intermediate formed during nucleophilic attack at C4.

Regioselective Nucleophilic Aromatic Substitution (SₙAr)

In SₙAr reactions with nucleophiles such as amines, alkoxides, or thiolates, substitution typically occurs preferentially at the C4 position under kinetic control. This allows for the stepwise functionalization of the pyrimidine ring. By carefully controlling stoichiometry and temperature, one can isolate the 4-substituted-2-iodopyrimidine intermediate, which can then be subjected to a second, different substitution at the C2 position.

Regioselective Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), the C4-I bond is also typically more reactive than the C2-I bond.[1] This selectivity has been computationally and experimentally verified for dichloropyrimidines and is expected to hold for diiodopyrimidines. The oxidative addition of the palladium(0) catalyst is kinetically favored at the more electron-deficient C4 position. This regioselectivity enables the sequential and controlled introduction of different aryl, alkyl, or alkynyl groups at the C4 and C2 positions, providing a powerful strategy for building molecular complexity. However, it's important to note that this selectivity can sometimes be inverted through the use of specialized ligands or catalysts designed to favor the C2 position.[13]

Diagram of Regioselective Reactivity

Caption: Regioselectivity in reactions of this compound.

Applications in Medicinal Chemistry and Drug Development

The ability to perform selective, sequential substitutions at the C2 and C4 positions makes this compound an exceptionally valuable scaffold in drug discovery. It serves as a common starting point for the synthesis of 2,4-disubstituted pyrimidine libraries, a structural motif found in a vast number of kinase inhibitors and other targeted therapies.[14][15]

For example, a typical synthetic campaign might involve:

-

A Suzuki coupling at the C4 position to install a specific aryl group.

-

A subsequent SₙAr reaction at the C2 position with a desired amine.

This modular approach allows for the rapid exploration of the chemical space around the pyrimidine core, enabling systematic structure-activity relationship (SAR) studies. The pyrimidine scaffold itself often acts as a hinge-binding motif in protein kinases, and the substituents at the C2 and C4 positions project into different pockets of the active site, allowing for the fine-tuning of potency and selectivity. The high reactivity of the iodo-substituents facilitates these transformations, often under milder conditions than their chloro-analogs, which is beneficial when working with sensitive or complex functional groups.

Conclusion

This compound is a high-value, reactive intermediate for the synthesis of functionalized pyrimidines. Its preparation from inexpensive uracil via the stable 2,4-dichloropyrimidine intermediate is a robust and scalable process. The key to its utility is the predictable regioselectivity of its reactions, with the C4 position serving as the primary site for both nucleophilic substitution and palladium-catalyzed cross-coupling. By leveraging this differential reactivity, medicinal chemists can efficiently generate diverse libraries of 2,4-disubstituted pyrimidines, a critical scaffold for the development of modern targeted therapeutics. A thorough understanding of its synthesis, properties, and reactivity is therefore essential for professionals engaged in drug discovery and development.

References

- PubChem. This compound. National Center for Biotechnology Information. [Link]

- Google Patents. US3561005A - Process for the production of 2,4-dichloropyrimidine-5-carboxylic acid chloride.

- Google Patents. EP0071018B1 - Process for preparing 2,4-dihydroxypyrimidine (uracil).

- SATHEE. Finkelstein Reaction. [Link]

- Google Patents.

- Wikipedia. Finkelstein reaction. [Link]

- BYJU'S. Finkelstein Reaction. [Link]

- Organic Chemistry Portal. Finkelstein Reaction. [Link]

- Sangshetti, J. N., Shinde, D. B. One-pot Double Suzuki Couplings of Dichloropyrimidines. ACS Combinatorial Science. [Link]

- ACS Publications. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025. [Link]

- AdiChemistry. FINKELSTEIN REACTION | EXPLANATION. [Link]

- NIST. 2,4-D. National Institute of Standards and Technology. [Link]

- Google Patents. US4476306A - Method of preparing 2,4-dihydroxypyrimidine.

- Asian Journal of Chemistry. Synthesis of Uracil Derivatives and Some of Their Reactions. [Link]

- ResearchGate. Chemical structure of 2, 4-disubstituted pyrimidine derivatives. [Link]

- PubChem. 5-Iodouracil. National Center for Biotechnology Information. [Link]

- MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

- MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]

- ResearchGate. 1 H NMR spectra of compound 2. [Link]

- SpectraBase. 2,4-Dichloropyrimidine - Optional[13C NMR] - Chemical Shifts. [Link]

- PubMed. Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC. [Link]

- MDPI. Recent Advances in Pyrimidine-Based Drugs. [Link]

- PubChem. 2,4-Dithiouracil. National Center for Biotechnology Information. [Link]

- NIST. Pyrimidine, 2,4-dichloro-. National Institute of Standards and Technology. [Link]

Sources

- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,4(1H,3H)-Pyrimidinedione, dihydro- [webbook.nist.gov]

- 3. US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents [patents.google.com]

- 4. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A kind of preparation method of 2,4-dichloropyrimidine and its derivatives - Eureka | Patsnap [eureka.patsnap.com]

- 6. byjus.com [byjus.com]

- 7. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 8. adichemistry.com [adichemistry.com]

- 9. Finkelstein Reaction [organic-chemistry.org]

- 10. 2,4-Dichloropyrimidine(3934-20-1) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Pyrimidine, 2,4-dichloro- [webbook.nist.gov]

- 13. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Incorporation of 5-substituted uracil derivatives into nucleic acids. Part IV.The synthesis of 5-ethynyluracil - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

electrophilicity of 2,4-diiodopyrimidine ring

An In-Depth Technical Guide to the Electrophilicity of the 2,4-Diiodopyrimidine Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, halogenated pyrimidines stand out as exceptionally versatile intermediates for the synthesis of complex molecular architectures. This guide provides a detailed exploration of the electrophilic nature of the this compound ring, a less-common but highly reactive building block. We will delve into the electronic underpinnings of its reactivity, the regioselectivity of its reactions, and its practical applications in both nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. This document is intended to serve as a comprehensive resource for researchers seeking to leverage the unique chemical properties of this compound in their synthetic endeavors.

The Electronic Landscape of the Pyrimidine Ring: An Innate Predisposition for Nucleophilic Attack

The pyrimidine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 3, is inherently electron-deficient. This electron deficiency is a direct consequence of the high electronegativity of the nitrogen atoms, which exert a strong inductive electron-withdrawing effect on the ring's carbon atoms. This polarization creates electrophilic centers, particularly at the 2, 4, and 6 positions, making the pyrimidine ring susceptible to attack by nucleophiles.

The introduction of halogen substituents, especially iodine, further amplifies this electrophilicity. The iodine atoms at the 2 and 4 positions of this compound enhance the electrophilic character of these carbons through a potent inductive effect. While halogens do possess lone pairs that can participate in resonance donation, the inductive withdrawal is the dominant electronic effect for halogens, particularly for the less electronegative iodine. This heightened electrophilicity makes this compound a highly reactive substrate for a variety of chemical transformations.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Regioselectivity

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings like pyrimidine.[1][2] The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

In the case of 2,4-disubstituted pyrimidines, the question of regioselectivity—which of the two leaving groups will be displaced—is of paramount importance. For 2,4-dihalopyrimidines, nucleophilic attack preferentially occurs at the C4 position over the C2 position.[3][4][5] This preference can be attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at C4. The negative charge in this intermediate can be delocalized onto the adjacent N1 nitrogen atom, a more favorable scenario than delocalization onto the more distant N1 and N3 atoms during attack at C2.

The nature of the halogen also plays a role. The carbon-iodine bond is weaker and more polarizable than carbon-chlorine or carbon-bromine bonds. This makes iodide an excellent leaving group, often leading to faster reaction rates compared to its lighter halogen counterparts.

Visualizing the SNAr Mechanism

Caption: A typical workflow for a Suzuki cross-coupling reaction.

Experimental Protocols

The following protocols are provided as a starting point for researchers. As with any chemical reaction, optimization of conditions may be necessary for specific substrates.

Protocol 1: Regioselective Nucleophilic Aromatic Substitution with a Phenoxide

Objective: To synthesize 4-(phenoxy)-2-iodopyrimidine.

Reagents and Equipment:

-

This compound

-

Phenol

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for work-up and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), phenol (1.1 eq), and potassium carbonate (1.5 eq).

-

Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1 M with respect to the diiodopyrimidine.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Heat the mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective Suzuki Cross-Coupling

Objective: To synthesize 4-(phenyl)-2-iodopyrimidine.

Reagents and Equipment:

-

This compound

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Aqueous sodium carbonate (2 M)

-

1,4-Dioxane

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for work-up and purification

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add 1,4-dioxane and the 2 M aqueous sodium carbonate solution (2.0 eq).

-

Heat the reaction mixture to 90 °C and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature and dilute with water.

-

Extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₄H₂I₂N₂ |

| Molecular Weight | 331.88 g/mol [6] |

| Appearance | Off-white to yellow solid |

| Melting Point | 135-139 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.25 (d, J = 5.2 Hz, 1H), 7.30 (d, J = 5.2 Hz, 1H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 160.1, 159.8, 125.0, 118.9 |

| CAS Number | 262353-34-4 [6] |

Applications in Synthesis and Drug Discovery

The unique reactivity of this compound and other dihalopyrimidines makes them valuable precursors in the synthesis of a wide range of biologically active molecules. [7][8]They serve as key building blocks for:

-

Kinase Inhibitors: Many kinase inhibitors feature a 2,4-disubstituted pyrimidine core, which can be readily accessed through sequential functionalization of dihalopyrimidines.

-

Antiviral Agents: The pyrimidine nucleus is a common feature in antiviral drugs, and the ability to introduce diverse substituents at the 2 and 4 positions is crucial for optimizing activity. [7]* Agrochemicals: Halogenated pyrimidines are used in the development of novel herbicides and pesticides. [7] The ability to selectively functionalize the C4 position via SNAr, followed by a cross-coupling reaction at the C2 position (or vice versa under specific catalytic conditions), provides a powerful and flexible strategy for the construction of complex, highly substituted pyrimidine derivatives. [9][10]

Conclusion

The this compound ring is a highly electrophilic and synthetically versatile scaffold. Its reactivity is governed by the inherent electron-deficient nature of the pyrimidine ring, which is further enhanced by the strong inductive effect of the two iodine substituents. This leads to a pronounced susceptibility to nucleophilic attack, particularly at the C4 position, and a high reactivity in palladium-catalyzed cross-coupling reactions. A thorough understanding of the factors that control the regioselectivity of these transformations is key to harnessing the full synthetic potential of this valuable building block. For medicinal chemists and synthetic organic chemists, this compound offers a powerful entry point for the rapid diversification of the pyrimidine core and the construction of novel molecular entities with potential therapeutic applications.

References

-

Chem-Impex. 2,4-Dichloro-5-iodopyrimidine. [Link]

- Brown, D. J. & Foster, R. V. Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid. Journal of the Chemical Society (Resumed), 2576 (1965).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11221242, this compound. [Link]

- Handy, S. T. & Zhang, Y. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry67, 7765–7769 (2002).

- Al-Ghorbani, M. et al. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science34, 101899 (2022).

- Sławiński, J. et al. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules27, 7695 (2022).